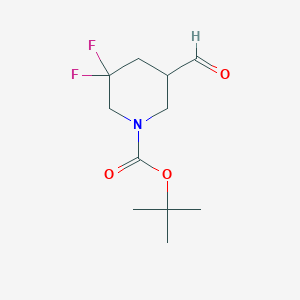![molecular formula C11H22N2O3 B13065349 tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its application in the synthesis of various pharmaceuticals and organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate, which undergoes Curtius rearrangement to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of palladium catalysts and cesium carbonate is common in these processes to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbamate group can produce primary or secondary amines.
Applications De Recherche Scientifique
tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate involves its ability to act as a protecting group for amines. The carbamate group can be installed and removed under mild conditions, making it useful in multi-step organic syntheses . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
N-Boc-protected anilines: Used in the synthesis of various organic molecules.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines that can be removed using catalytic hydrogenation.
Uniqueness
tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate is unique due to its specific structure, which combines the stability of the tert-butyl carbamate group with the functional versatility of the piperidine ring. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[[(3R,4R)-4-hydroxypiperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-8-6-12-5-4-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1 |
Clé InChI |
HVCNIHPVOLFYQV-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H]1CNCC[C@H]1O |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CNCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


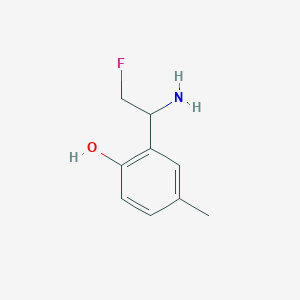
![3-[(2-Fluorophenyl)methoxy]-4-iodooxolane](/img/structure/B13065273.png)
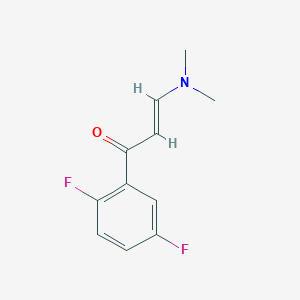
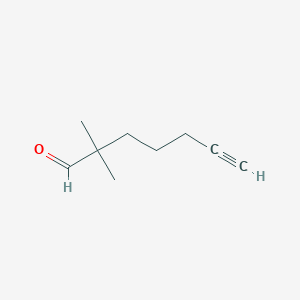
![7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13065290.png)
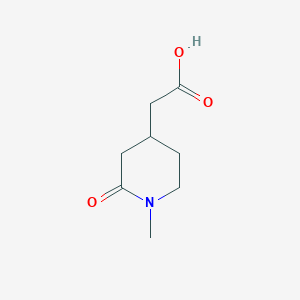
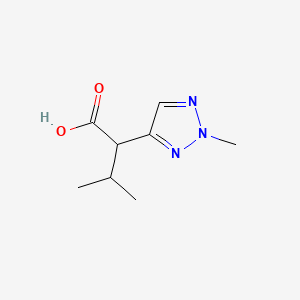
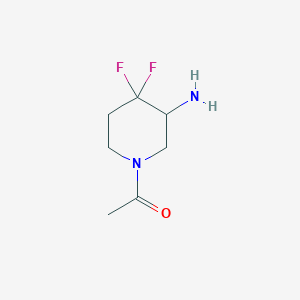
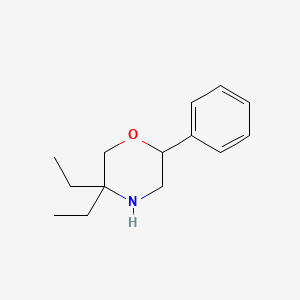
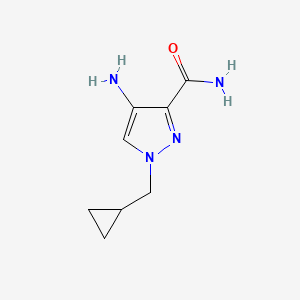
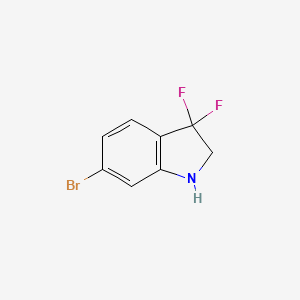
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
